Product packaging for Legumin(Cat. No.:CAS No. 8065-16-5)

Legumin

Numéro de catalogue: B1674702
Numéro CAS: 8065-16-5
Poids moléculaire: 521.7 g/mol
Clé InChI: NEKNNCABDXGBEN-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Legumin is a major globulin storage protein found in the seeds of leguminous plants and other species such as peas, beans, lentils, and calabash gourd . It belongs to the 11S protein fraction based on its sedimentation coefficient and is a key subject of study in plant protein chemistry and food science research . This compound has a hexameric oligomeric structure, with a native molecular weight ranging from 320 to 400 kDa . Each hexamer is composed of six subunit pairs, with each subunit consisting of an acidic α-chain (approximately 40 kDa) and a basic β-chain (approximately 20 kDa) linked by a single disulfide bond . This complex structure is synthesized as a precursor polypeptide that is post-translationally cleaved in the vacuole . This protein is valued in research for its functional properties. Studies on this compound from Lagenaria siceraria indicate it can form stable foams and emulsions and has a folded structure that differs from the total globulin fraction . Its amino acid profile is often rich in arginine and glutamic acid . This compound's isoelectric point is near pH 4.5, and it exhibits low solubility in water and at its isoelectric point but is soluble in weak acids and alkalis . It is not coagulated by heat . Research applications of this compound include use as a model plant storage protein in biochemical studies , investigating protein-protein interactions, such as with β-lactoglobulin, for food ingredient design , exploring structure-function relationships in plant proteins to understand solubility and gelation , and developing nanoparticles for drug delivery systems due to its ability to self-assemble . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21Cl3Na2O6 B1674702 Legumin CAS No. 8065-16-5

Propriétés

Numéro CAS

8065-16-5

Formule moléculaire

C21H21Cl3Na2O6

Poids moléculaire

521.7 g/mol

Nom IUPAC

disodium;4-(4-chloro-2-methylphenoxy)butanoate;4-(2,4-dichlorophenoxy)butanoate

InChI

InChI=1S/C11H13ClO3.C10H10Cl2O3.2Na/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14;11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;;/h4-5,7H,2-3,6H2,1H3,(H,13,14);3-4,6H,1-2,5H2,(H,13,14);;/q;;2*+1/p-2

Clé InChI

NEKNNCABDXGBEN-UHFFFAOYSA-L

SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)[O-].C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-].[Na+].[Na+]

SMILES canonique

CC1=C(C=CC(=C1)Cl)OCCCC(=O)[O-].C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-].[Na+].[Na+]

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Legumin; 

Origine du produit

United States

Genomic Organization and Transcriptional Regulation of Legumin Genes

Legumin Gene Family Structure and Paralogous Gene Characterization

This compound proteins are encoded by a multigene family, with multiple paralogous genes contributing to the total this compound content in a single plant species. In pea (Pisum sativum), for instance, this compound is synthesized from at least 11 paralogous genes. nih.govoup.com These individual genes encode polypeptides with sequence identities ranging from 50% to 95%. nih.govoup.com This heterogeneity allows for the formation of mixed hexamers, comprising up to six different polypeptides. nih.govoup.com The existence of multiple precursors and their ability to form mixed hexamers contribute to the structural diversity observed in this compound proteins. nih.govoup.comdntb.gov.uaresearchgate.net

Studies on the this compound gene family in Vicia faba have identified at least two sub-families, designated A and B. nih.govoup.com Analysis of a B-type gene, LeB4, revealed that it codes for a prepropolypeptide that is subsequently cleaved into acidic and basic chains. nih.govoup.com Type A this compound genes from soybean and pea share similar intron positions with Vicia faba B-type genes, although they may possess an additional intron within the alpha-coding sequence. nih.govoup.com This structural organization and the presence of multiple paralogous genes highlight the complexity of the this compound gene family.

Cis-Regulatory Elements and Trans-Acting Factors Governing this compound Gene Expression

Transcriptional regulation of this compound genes is mediated by the interaction of cis-regulatory elements within their promoter regions and trans-acting factors, which are typically transcription factors. royalsocietypublishing.orgresearchmap.jpyoutube.comcambridge.org

Identification and Functional Analysis of "this compound Box" Motifs

A key cis-regulatory element identified in the promoters of this compound and other seed storage protein genes is the "this compound box". niscpr.res.inresearchmap.jpnih.gov This highly conserved sequence element, typically around 28 bp in length, is generally located approximately 100 bp upstream of the transcription start site. niscpr.res.innih.govoup.com The core of the this compound box often contains the RY motif (5'-CATGCA-3' or 5'-CATGCAT-3'). researchmap.jpcambridge.orgicrisat.org

Functional analysis through mutational studies, particularly in transgenic tobacco plants, has demonstrated the critical role of the this compound box and its core RY motif in regulating seed-specific expression. researchmap.jpnih.govcambridge.orgresearchgate.net Deletion or mutation of the this compound box or the RY motif can drastically reduce or abolish seed-specific promoter activity. researchmap.jpnih.govcambridge.orgsazu.si The this compound box appears to act in conjunction with other upstream enhancer-like cis-elements to achieve high-level, tissue-specific expression. researchmap.jpnih.govsazu.si

Besides the this compound box, other conserved motifs have been identified in this compound gene promoters, including the G-box (CACGTG), A/T-rich motifs, and a newly identified motif named L-19 (AG/TGTGTA), located 19 bp upstream of the this compound box in some species. niscpr.res.inicrisat.orgresearchgate.net These elements likely contribute to the complex regulation of this compound gene expression.

Promoter Architecture and Spatiotemporal Gene Activation

The promoter architecture of this compound genes, encompassing the arrangement and interaction of various cis-regulatory elements, dictates their spatiotemporal expression patterns. This compound gene expression is primarily restricted to seed tissues, specifically in the cotyledons and endosperm, and is activated during specific stages of seed development. niscpr.res.inresearchmap.jpnih.govdur.ac.uk

Studies using reporter gene fusions in transgenic plants have shown that specific regions of the this compound promoter are essential for high-level, seed-specific expression. researchmap.jpnih.govnih.govugent.be For example, in pea and Vicia faba this compound genes, sequences within several hundred base pairs upstream of the transcription start site are crucial for proper regulation. researchmap.jpnih.govnih.govugent.be Trans-acting factors, including B3 domain-containing proteins like ABI3, FUS3, and LEC2, and CCAAT-binding factors like LEC1, are known to interact with cis-elements like the RY motif and G-box to regulate seed storage protein gene expression, including legumins. cambridge.orgbiologists.com These transcription factors form a complex hierarchical network controlling seed maturation and the accumulation of storage proteins. cambridge.org

Developmental Regulation of this compound Gene Transcription During Seed Maturation

This compound gene expression is developmentally regulated, with mRNA and protein accumulation occurring during specific phases of seed maturation. In pea, this compound polypeptides and mRNA begin to accumulate around 16 days after flowering. researchgate.netnih.gov This temporal regulation ensures that storage proteins are synthesized and deposited at the appropriate time to support embryo development and germination.

While transcriptional control is a major factor in the organ-specificity of this compound expression, post-transcriptional mechanisms also play a role in regulating the quantitative levels of this compound mRNA during seed development. royalsocietypublishing.orgdur.ac.uknih.govoup.com

Environmental Modulation of this compound Gene Expression

Environmental factors can significantly influence this compound gene expression, affecting both the quantity and quality of the accumulated protein. royalsocietypublishing.orgnih.govnagwa.com

Transcriptional and Post-Transcriptional Responses to Nutrient Status (e.g., Sulfur Deficiency)

Nutrient availability, particularly sulfur, has a marked impact on this compound synthesis. Sulfur is a crucial component of sulfur-containing amino acids like cysteine and methionine, which are present in varying amounts in seed storage proteins. frontiersin.org this compound, being an 11S globulin, contains sulfur-rich subunits. frontiersin.org

Sulfur deficiency leads to a reduction in this compound accumulation in seeds. nih.govfrontiersin.orgnih.govresearchgate.net This reduced accumulation is correlated with lower levels of this compound mRNA in developing seeds. nih.govnih.gov Studies in pea have shown that sulfur deficiency decreases this compound gene transcription. nih.gov However, the decrease in this compound mRNA levels is often more pronounced than the decrease in transcription rates, suggesting that post-transcriptional mechanisms are also involved in regulating this compound expression in response to sulfur availability. nih.govoup.comnih.gov During recovery from sulfur deficiency, this compound gene transcription increases, but the level of this compound mRNA increases even more significantly, further supporting the role of post-transcriptional regulation. nih.govoup.com

This environmental modulation of this compound expression in response to nutrient status highlights the plant's ability to adjust its protein synthesis machinery to optimize resource allocation under varying conditions.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound165694
Cysteine60206537
Methionine6137
Abscisic acid5280344
Gibberellic acid5280900

Data Table Example (Illustrative, based on search findings):

While specific quantitative data tables were not directly extractable from the search results in a format suitable for interactive table generation without interpretation and synthesis, the findings indicate relationships between sulfur availability and this compound mRNA levels. An illustrative table based on the described trends could look like this:

Sulfur StatusThis compound Gene Transcription Rate (Arbitrary Units)This compound mRNA Level (Arbitrary Units)
Sufficient SulfurHighHigh
Sulfur DeficiencyDecreasedSignificantly Decreased
Recovery from DeficiencyIncreasedSubstantially Increased

Phytohormonal Influence on this compound Gene Expression

The expression of this compound genes, which encode for 11S seed storage proteins, is a tightly regulated process during plant development, particularly within developing seeds. Phytohormones play a significant role in modulating this expression, integrating developmental cues and environmental signals to ensure proper seed maturation and storage protein accumulation. The influence of various phytohormones on this compound gene expression has been a subject of detailed research, revealing complex interactions and signaling pathways.

Abscisic acid (ABA) is a key phytohormone known to promote seed maturation and the synthesis of storage proteins, including legumins. Studies have indicated that ABA positively influences the transcription of this compound genes. This is often mediated through specific transcription factors, such as ABSCISIC ACID INSENSITIVE3 (ABI3), which are part of a regulatory network controlling seed maturation. ABI3, along with other regulators like LEAFY COTYLEDON1 (LEC1), LEC2, and FUSCA3 (FUS3), are considered master regulators of seed maturation processes and are involved in the regulation of seed dormancy and storage protein gene expression. researchgate.net While ABI3 appears to act more indirectly on the expression of certain storage protein genes, LEC2 and FUS3 may directly bind to regulatory elements like the RY motif in the promoter regions of these genes. researchgate.netcambridge.org The balance between the content and sensitivity to hormones like ABA is crucial for regulating seed dormancy and, consequently, the developmental window for storage protein synthesis. researchgate.net

Gibberellins (B7789140) (GAs), in contrast to ABA, are generally associated with promoting germination and inhibiting processes related to dormancy and maturation. Research suggests that gibberellins can have antagonistic effects on the expression of seed storage protein genes. GA signaling involves the degradation of DELLA proteins, which are repressors of growth and development. libretexts.orginteresjournals.org While the direct impact of GAs on this compound gene expression can vary depending on the plant species and developmental stage, their role in promoting germination often correlates with a decrease in the synthesis of storage proteins. interesjournals.org Studies have explored the interaction between gibberellins and other hormonal pathways in legumes, highlighting the complex interplay that governs developmental processes like nodulation, which also involves significant changes in gene expression. nih.gov

Cytokinins are primarily known for their role in cell division and differentiation. While their direct influence on this compound gene expression is less extensively documented compared to ABA and GAs, cytokinins interact with other hormones, such as auxins, to regulate various aspects of plant development. interesjournals.org These interactions can indirectly affect the cellular environment and developmental signals that impinge upon this compound gene expression. Cytokinins have been shown to modulate macromolecular synthesis and gene expression in plants. royalsocietypublishing.org

Ethylene (B1197577) is another gaseous phytohormone involved in various plant processes, including ripening, senescence, and responses to stress. wikipedia.orgmdpi.com While ethylene's primary roles are often associated with later stages of plant development, it can also influence gene expression through complex signaling pathways involving transcription factors like EIN3/EIL1. mdpi.comfrontiersin.org The impact of ethylene on this compound gene expression is not as clearly defined as that of ABA or GAs, but its involvement in developmental and stress responses suggests potential indirect effects on seed storage protein accumulation. Ethylene has been identified as a regulator of nodulation in legumes, affecting multiple hormonal signaling pathways that control different stages of this process. nih.gov

The interplay between these phytohormones creates a complex regulatory network that fine-tunes this compound gene expression throughout seed development. The precise effects of each hormone can vary depending on their concentration, the developmental stage of the seed, and interactions with other signaling molecules. Detailed research findings often involve analyzing the expression levels of this compound genes under different phytohormone treatments and identifying the cis-acting elements in this compound gene promoters that respond to these hormonal signals.

Legumin Protein Biosynthesis, Post Translational Processing, and Subcellular Targeting

Ribosomal Synthesis and Endoplasmic Reticulum Translocation of Prolegumin Precursors

This compound subunits are synthesized as precursor polypeptides, referred to as prolegumins, on ribosomes attached to the endoplasmic reticulum (ER) royalsocietypublishing.orgcapes.gov.br. This process is initiated in the cytosol, and as the nascent polypeptide chain emerges from the ribosome, a signal sequence, typically located at the amino terminus, is recognized by the signal recognition particle (SRP) nih.govnih.govubc.ca. The binding of SRP to the signal sequence and ribosome temporarily halts translation and targets the ribosome-mRNA-nascent chain complex to the ER membrane nih.govubc.ca.

At the ER membrane, the SRP interacts with the SRP receptor, leading to the release of the SRP and the binding of the ribosome to a protein translocation channel, the Sec61 complex nih.govnih.govutah.edumdpi.com. Translation then resumes, and the growing prothis compound polypeptide chain is co-translationally translocated through the Sec61 channel into the lumen of the ER nih.govutah.edumdpi.com. The signal peptide is typically cleaved off by a signal peptidase within the ER lumen nih.govubc.ca.

Prothis compound Folding, Disulfide Bond Formation, and Oligomerization (Trimer Assembly)

Once inside the ER lumen, the prothis compound polypeptides undergo folding and assembly. This environment is conducive to the formation of disulfide bonds, which are crucial for stabilizing the structure of this compound subunits psu.edumdpi.comnih.gov. Protein disulfide isomerases (PDIs) within the ER lumen catalyze the formation and rearrangement of these disulfide bonds, ensuring correct folding mdpi.comnih.govumich.edu.

Prothis compound subunits then assemble into homotrimers within the ER ebi.ac.ukoup.comebi.ac.uk. This trimeric assembly is a key intermediate step in the formation of the mature hexameric this compound. Hydrophobic interactions between the subunits are thought to play a significant role in stabilizing these trimers psu.edu.

Post-Translational Proteolytic Cleavage within Protein Storage Vacuoles

Following trimer assembly in the ER, prothis compound trimers are transported to protein storage vacuoles (PSVs) royalsocietypublishing.orgebi.ac.ukoup.com. Within the PSVs, the prothis compound precursors undergo limited proteolytic cleavage capes.gov.brpsu.eduoup.comnih.gov. This processing is primarily carried out by asparaginyl endopeptidases, which specifically cleave a conserved peptide bond, often an Asn-Gly linkage, located within the prothis compound polypeptide chain psu.eduoup.comnih.gov.

This cleavage separates the precursor into an N-terminal acidic α-chain and a C-terminal basic β-chain nih.govwikipedia.org. Although cleaved, the α and β chains remain linked by a disulfide bond that was formed in the ER wikipedia.orgpsu.edu. This post-translational cleavage is essential for the proper maturation and subsequent hexameric assembly of this compound psu.edunih.gov. While vacuolar processing enzymes (VPEs) are implicated in this cleavage, redundant or alternative proteolytic activities may also contribute nih.gov.

Hexameric Assembly Dynamics and Quaternary Structure Formation

The proteolytic cleavage of prothis compound trimers within the PSVs facilitates the assembly of the mature hexameric this compound structure psu.edunih.gov. The mature this compound molecule consists of two trimers that associate through face-to-face stacking ebi.ac.uk. This assembly is thought to occur after the cleavage event, as the separation of the α and β chains eliminates steric hindrances that would prevent hexamer formation from uncleaved prothis compound trimers psu.edu.

Mechanisms of this compound Transport and Deposition into Protein Bodies

The transport of prothis compound trimers from the ER to the PSVs is a crucial step in the this compound biosynthesis pathway. This transport is mediated by vesicles royalsocietypublishing.orgbiologists.com. While clathrin-coated vesicles have been implicated in protein transport to vacuoles in some contexts, studies suggest that the transport of storage proteins like this compound to protein bodies in pea cotyledons may be mediated by small electron-dense vesicles that are not clathrin-coated royalsocietypublishing.orgbiologists.com.

These vesicles are thought to bud from the Golgi apparatus, although a direct ER-to-vacuole transport pathway bypassing the Golgi has also been postulated for some storage proteins scirp.orgoup.comoup.com. Within the PSVs, the processed this compound molecules accumulate and are deposited, forming dense inclusion bodies, often referred to as protein bodies scirp.orgroyalsocietypublishing.orgoup.comnih.gov. The differentiation of the storage vacuole into protein bodies is a key event during seed maturation oup.comnih.gov. This compound accumulates within specific regions of these inclusion bodies oup.com.

The deposition of this compound within protein bodies provides a stable, concentrated reserve of amino acids that can be efficiently mobilized during seed germination to support the growth of the new seedling abcam.comscirp.org. The structural features of the protein bodies and the mature this compound hexamer contribute to the protection of the stored protein from premature degradation scirp.org.

Functional Analysis of Legumin in Plant Physiology

Role as a Primary Nitrogen and Sulfur Reserve During Seed Germination and Seedling Establishment

During seed development, Legumin accumulates in significant quantities, acting as a concentrated store of nitrogen and sulfur. taylorfrancis.comresearchgate.net This stored protein is crucial because, upon germination, the seedling is initially heterotrophic, relying entirely on the reserves within the seed until it can establish photosynthesis and nutrient uptake from the environment. researchgate.net The hydrolysis of this compound provides the essential amino acids required for the synthesis of new proteins, enzymes, and structural components necessary for embryo growth and the development of roots and shoots. abcam.comresearchgate.net this compound is particularly important as a source of sulfur-containing amino acids, such as cysteine and methionine, which are vital for various metabolic processes and protein structures. nih.govabcam.comnih.govresearchgate.net Studies on pea have shown that sulfur availability directly impacts this compound accumulation, highlighting its role in sulfur storage. taylorfrancis.com The presence of this compound with its multiple subunits allows for efficient storage of a high amount of protein within the seed structure, ensuring nutrient availability during the initial stages of growth. abcam.com

Mobilization and Proteolytic Degradation Pathways of this compound During Post-Germinative Growth

The mobilization of this compound begins during seed germination and continues into post-germinative seedling growth. This process involves the controlled breakdown of the stored protein into smaller peptides and free amino acids. scirp.orgresearchgate.net The degradation occurs within the PSVs, which fuse to form a large central vacuole in cotyledonary cells during germination. scirp.org Proteolytic enzymes, primarily cysteine proteinases (CPRs) including papain-like and legumain-like endopeptidases, are responsible for initiating and carrying out the bulk of this compound hydrolysis. scirp.orgoup.comoup.com These enzymes are often present in the dry seed and their activity increases significantly upon imbibition. scirp.org

The timing and location of this compound mobilization can vary depending on the plant species and tissue. In vetch (Vicia sativa), studies have shown that the mobilization of vicilin, another major storage protein, precedes that of this compound in the embryonic axis, suggesting a sequential utilization of stored reserves. nih.govresearchgate.net this compound mobilization appears to be more prominent as a bulk amino acid source for later seedling growth. nih.gov Protein degradation proceeds spatially, often starting in specific areas like the embryonic axis and moving towards the cotyledonary storage tissues. oup.comnih.gov The activity of the proteases involved is tightly regulated spatio-temporally to ensure that nutrient release is coordinated with the seedling's developmental needs. scirp.org Research indicates that while some proteinases are stored in the dry seed, others are synthesized de novo during germination and seedling growth to facilitate the complete breakdown of storage proteins like this compound. oup.comoup.com Studies on vetch have also revealed that the alpha-chains of this compound are preferentially degraded compared to the more stable beta-chains. oup.com

Involvement of this compound in Plant Nitrogen and Sulfur Assimilation Pathways

While this compound itself is a product of nitrogen and sulfur assimilation during seed development, its degradation products are intimately involved in fueling these pathways during germination and seedling growth. The amino acids released from this compound hydrolysis, particularly the sulfur-containing ones, are reutilized by the seedling for the synthesis of new proteins and other nitrogen- and sulfur-containing compounds. abcam.comresearchgate.net

Sulfur and nitrogen nutrition are closely linked and jointly regulate the sulfur assimilation pathway in plants. researchgate.netplantarchives.org Sulfate, the primary form of sulfur absorbed by plants, is reduced through a series of enzymatic steps to sulfide, which is then incorporated into O-acetylserine to form cysteine, a key sulfur-containing amino acid. nih.govnih.gov Cysteine can then be converted to methionine. These amino acids are essential components of this compound and other proteins. nih.govnih.gov The availability of nitrogen and sulfur influences the efficiency of these assimilation pathways and, consequently, the synthesis and accumulation of storage proteins like this compound during seed development. researchgate.netplantarchives.org Legumes, in general, have a higher demand for sulfur compared to cereals due to the higher protein content and the presence of sulfur-rich amino acids in their seeds. researchgate.net The degradation of this compound during germination provides a readily accessible internal pool of these essential nutrients to support the seedling's metabolic activities before external uptake mechanisms are fully functional. researchgate.net

Contribution of this compound to Seed Viability and Early Plant Developmental Processes

This compound's role as a major storage protein is fundamental to seed viability and the successful establishment of the seedling. The presence of adequate reserves of nitrogen and sulfur in the form of this compound ensures that the embryo has the necessary building blocks and energy sources to survive the heterotrophic phase of germination and initiate growth. abcam.comresearchgate.net Studies have indicated a correlation between the abundance of this compound and seed viability, with lower levels observed in non-germinating or inviable seeds. mdpi.com

During early plant development, the timely and efficient mobilization of this compound is critical for providing the amino acids needed for cell division, expansion, and differentiation, leading to the formation of functional roots, shoots, and leaves. abcam.comresearchgate.net The stored nutrients support the synthesis of essential enzymes, structural proteins, and other biomolecules required for the transition to autotrophic growth. researchgate.net Therefore, this compound's contribution extends beyond simply providing raw materials; its presence and controlled degradation are integral to the complex processes that underpin seed survival and the successful initiation of a new plant life. researchgate.netmdpi.com

Compound Names and PubChem CIDs

Structural Biology and Biophysical Characterization of Legumin

Advanced Methodologies for High-Resolution Legumin Structural Determination (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

Determining the high-resolution three-dimensional structure of proteins like this compound is crucial for understanding their function. Techniques such as X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful tools employed for this purpose. X-ray crystallography has historically been the dominant method for determining protein structures, providing detailed atomic coordinates, particularly for smaller proteins that can be successfully crystallized. nih.govpeakproteins.com Cryo-EM has emerged as a strong complementary technique, capable of resolving the structures of larger protein complexes and those difficult to crystallize, offering insights into conformational heterogeneity. nih.govcriver.com While X-ray crystallography remains well-suited for precise atomic coordinates of macromolecules under a few hundred kDa, Cryo-EM is advantageous for larger assemblies. nih.gov Both methods contribute significantly to the Protein Data Bank (PDB), a repository of protein structures. nih.gov

Detailed Analysis of this compound Subunit Architecture and Inter-Subunit Interactions

This compound (11S globulin) is a hexameric protein composed of six subunits. mdpi.commdpi.comresearchgate.net Each subunit, with a mass of approximately 50-60 kDa, is a precursor polypeptide that is proteolytically cleaved into two distinct chains: a heavy acidic α-chain (around 32-40 kDa) and a light basic β-chain (around 20 kDa). mdpi.commdpi.comresearchgate.net These α and β chains within each subunit are linked by a disulfide bridge. wikipedia.orgmdpi.commdpi.comresearchgate.net The hexameric structure is formed by the noncovalent interaction of six such subunit pairs. mdpi.commdpi.com The assembly process involves the formation of trimeric intermediates in the endoplasmic reticulum, which are then transported to the vacuole for further processing and subsequent association to form the final hexamer. wikipedia.org

The α-chain is predominantly composed of glutamic acid and has leucine (B10760876) as the N-terminal amino group, while the β-chain contains more alanine, valine, and leucine, with a glycine (B1666218) terminal. mdpi.com Inter-subunit interactions within the this compound hexamer are primarily noncovalent. mdpi.commdpi.com Studies comparing this compound and vicilin structures suggest that the COOH-terminal half of subunits in both families contain a conserved hydrophobic core region largely in beta-sheet conformations, crucial for structural integrity. researchgate.net Insertions in the this compound group, rich in acidic amino acids, are located between the central and COOH-terminal domains and are predicted to exist mainly in helical conformation. researchgate.net

Key characteristics of this compound subunits:

FeatureDescriptionMolecular Mass (approx.)
Whole SubunitPair of α and β chains linked by disulfide bond50-60 kDa wikipedia.orgmdpi.comresearchgate.net
Acidic α-chainHeavy chain32-40 kDa mdpi.com
Basic β-chainLight chain20 kDa mdpi.com

Spectroscopic Investigations of this compound Conformational Dynamics and Stability

Spectroscopic techniques are valuable for probing the conformational dynamics and stability of proteins in solution. Methods such as Circular Dichroism (CD) spectroscopy and fluorescence spectroscopy can provide insights into the secondary structure content and tertiary structure changes of this compound under various conditions. nih.gov CD spectroscopy, for instance, can characterize the percentage of beta-sheet and helical conformations. nih.gov Fluorescence spectroscopy can monitor changes in the environment of intrinsic fluorophores (like tryptophan residues) or introduced probes, reflecting alterations in protein conformation or subunit interactions. nih.gov These techniques can be used to assess the impact of factors like temperature, pH, or the presence of denaturants on this compound's structure and stability. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy, particularly with spin labeling, offers a versatile tool to characterize changes in protein local dynamics and larger conformational rearrangements. mdpi.com

Calorimetric Studies (e.g., Differential Scanning Calorimetry) of this compound Thermal Transitions

Differential Scanning Calorimetry (DSC) is a widely used technique to study the thermal transitions and stability of proteins, including this compound. researchgate.netbac-lac.gc.canih.govmalvernpanalytical.com DSC directly measures the heat changes associated with the thermal denaturation (unfolding) of a protein as it is heated at a constant rate. nih.govmalvernpanalytical.commalvernpanalytical.com The resulting thermogram provides information on the thermal transition temperature (melting temperature, Tm), which is the midpoint of the denaturation process, and the enthalpy change (ΔH) of unfolding. nih.govmalvernpanalytical.commalvernpanalytical.com The Tm indicates the thermal stability of the protein, with a higher Tm suggesting greater stability. malvernpanalytical.com The ΔH represents the total energy absorbed during unfolding and is related to the disruption of non-covalent bonds stabilizing the native structure. nih.govmalvernpanalytical.commalvernpanalytical.com DSC can also determine the change in heat capacity (ΔCp) upon denaturation. malvernpanalytical.com Studies using DSC have investigated the thermal denaturation of pea this compound, revealing changes in thermal denaturation temperatures and enthalpy, suggesting interactions between proteins and dependence on pH. researchgate.net

Key parameters from DSC studies:

ParameterDescriptionInformation Provided
Thermal Transition (Tm)Midpoint temperature of denaturationProtein thermal stability
Enthalpy Change (ΔH)Heat absorbed during unfoldingEnergy required to disrupt interactions
Heat Capacity Change (ΔCp)Change in heat capacity upon denaturationRelated to solvent-accessible surface area

Computational Modeling and Molecular Simulation of this compound Structure-Function Relationships

Computational modeling and molecular simulation techniques play an increasingly important role in understanding protein structure-function relationships, including those of plant storage proteins like this compound. mdpi.comresearchgate.netannualreviews.org These methods allow researchers to build three-dimensional models of proteins, simulate their dynamic behavior, and predict interactions. annualreviews.orgohsu.edu Molecular dynamics simulations, for example, can study the motions of atoms and molecules in a biological system, providing insights into conformational changes and flexibility. researchgate.netohsu.eduiqs.edu Homology modeling, based on the known structures of related proteins, can be used to generate models of this compound subunits and their assemblies when experimental high-resolution structures are not available. annualreviews.org While modeling of plant proteins has historically lagged behind other protein types, advancements in computational power and algorithms are improving our ability to use these tools to understand the structure and aggregation behavior of storage proteins and their impact on functionality. mdpi.comresearchgate.net These in silico approaches complement experimental data by providing a molecular basis for observed biophysical properties and helping to elucidate how structural features relate to functional characteristics. annualreviews.orgohsu.edu

Comparative and Evolutionary Genomics of Legumin

Phylogenetic Analysis of Legumin Gene Families Across Angiosperms and Gymnosperms

Phylogenetic analyses of this compound gene families have been conducted across a broad range of plant species, including both angiosperms (flowering plants) and gymnosperms (non-flowering seed plants). These studies indicate the ubiquitous occurrence of this compound genes in seed plants. nih.govnih.gov

Research suggests that this compound-like proteins were present in the early progenitors of plants. uchicago.edu Phylogenetic analysis of this compound-encoding sequences can serve as molecular markers for reconstructing seed plant evolution. nih.gov Studies comparing this compound sequences from gymnosperms (such as Ginkgo biloba, Gnetales, and conifers) and angiosperms reveal distinct evolutionary branches. nih.govnih.gov For instance, this compound genes from Gnetales appear to form a monophyletic group distinct from those of extant Ginkgo, conifers, and all angiosperms. nih.gov

While this compound-like proteins show clear homology between angiosperms and gymnosperms, there are structural and organizational differences in their genes. nih.gov Gymnosperm this compound genes often exhibit a conserved intron/exon structure that differs from that of angiosperms, suggesting evolutionary divergence. nih.gov

Molecular Evolution of this compound Genes: Intron Gain and Loss Events

The molecular evolution of this compound genes has involved events of intron gain and loss. Studies comparing the gene structure of this compound across different plant lineages have provided evidence for the dynamics of these events. nih.govnih.gov

Analysis of gymnosperm this compound genes has revealed the presence of an ancestral intron (intron IV) in the region coding for the C-terminal part of the beta-polypeptides, which is largely absent in angiosperms. nih.gov This suggests that the loss of this ancestral intron occurred during the early evolution of angiosperms. nih.gov The divergent gene structures between gymnosperms and angiosperms imply that the evolution of this compound genes has involved subsequent losses of introns. nih.gov

While intron gain and loss rates can vary across genes and lineages, studies on other gene families suggest that these rates can be positively correlated and influenced by factors such as sequence evolution rates. huji.ac.ilplos.orgbiorxiv.org

Homology and Divergence of this compound with Other Seed Storage Protein Classes (e.g., Vicilins, Glutelins)

This compound (11S globulin) shares homology with other major seed storage protein classes, particularly vicilins (7S globulins). uchicago.eduresearchgate.net Both legumins and vicilins are two-domain seed storage globulins and are considered members of a large superfamily of structurally related proteins. researchgate.net Their homology is well-established, and they are thought to have originated from a common precursor. uchicago.edunih.govresearchgate.net

Despite their shared ancestry, legumins and vicilins have diverged and independently acquired their storage-related properties. uchicago.eduresearchgate.net Studies comparing the amino acid sequences of this compound and vicilin from species like chickpea (Cicer arietinum) show approximately 30% similarity. capes.gov.br In cotton (Gossypium), this compound A and this compound B are more diverged compared to vicilin gene family members, sharing only about 58.5% similarity in amino acid sequences. nih.gov

Glutelins, the major seed storage proteins in some species like rice (Oryza sativa), also show some homology to legumins and vicilins, although the degree of similarity can vary. capes.gov.bribcas.ac.cn For example, chickpea this compound shows around 30% amino acid sequence similarity with rice glutelin precursor. capes.gov.br

Adaptive Evolutionary Trajectories of this compound Sequences and Structures in Response to Ecological Niches

The adaptive evolution of protein sequences and structures can be influenced by ecological niches and selective pressures. nih.govbiorxiv.orgehu.es While specific detailed studies focusing solely on the adaptive evolutionary trajectories of this compound sequences and structures in direct response to different ecological niches are less extensively documented in the provided search results, the general principles of adaptive evolution in proteins can be applied.

Adaptive evolution often involves changes in protein sequences that confer a fitness advantage in a particular environment. nih.govbiorxiv.org These changes can sometimes lead to modifications in protein structure or function. nih.govuchicago.edu Factors such as relative solvent accessibility and involvement in intermolecular interactions can influence the rate and nature of adaptive substitutions in proteins. biorxiv.orgnih.gov

Given that this compound's primary function is nutrient storage for seedling germination, adaptive pressures related to seed development, dormancy, and germination success in specific environmental conditions could potentially drive evolutionary changes in this compound genes and proteins. For instance, variations in the amino acid composition of this compound could affect nutrient availability or protein stability under different environmental stresses. However, further research specifically linking this compound sequence and structural evolution to adaptation in distinct ecological niches is needed to fully elucidate these trajectories.

Compound Names and Identifiers

Advanced Methodological Approaches in Legumin Research

Transcriptomic and Genomic Methodologies for Legumin Studies

To complement proteomic analyses, transcriptomic and genomic approaches provide fundamental insights into the regulation, diversity, and evolution of the genes encoding this compound. These methodologies allow researchers to study the this compound gene family, quantify gene expression levels, and understand the genetic basis for the variation observed at the protein level.

Transcriptomic Approaches: Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. For this compound research, this is primarily focused on quantifying the messenger RNA (mRNA) levels of this compound genes to understand their expression patterns.

RNA Sequencing (RNA-Seq): This high-throughput sequencing technique has become the standard for comprehensive transcriptome analysis. RNA-Seq allows for a global and quantitative view of gene expression in a given tissue at a specific time. In the context of this compound research, it is used to:

Identify which this compound genes are expressed during seed development.

Quantify the expression levels of different this compound gene family members.

Discover differentially expressed this compound genes in response to environmental stresses or in different cultivars.

Identify alternative splicing events in this compound transcripts. The process involves isolating total RNA from a sample (e.g., developing cotyledons), converting it to a library of cDNA fragments, and sequencing this library on a next-generation sequencing (NGS) platform. The resulting sequence reads are then mapped back to a reference genome to determine gene expression levels.

Quantitative Real-Time PCR (qRT-PCR): While RNA-Seq provides a genome-wide view, qRT-PCR remains the gold standard for accurate quantification of the expression of a small number of target genes. It is often used to validate the findings from RNA-Seq experiments. The method involves reverse transcribing RNA into cDNA, followed by PCR amplification using gene-specific primers. The amplification process is monitored in real-time using fluorescent dyes, allowing for precise quantification of the initial amount of a specific transcript. For this compound studies, qRT-PCR can be used to precisely measure the transcript abundance of individual this compound gene family members.

Genomic Methodologies: Genomics provides the blueprint for understanding the this compound gene family's structure, organization, and evolution.

Genome Sequencing and Assembly: The availability of complete genome sequences for many legume species, facilitated by NGS technologies, is fundamental to this compound research. A well-annotated reference genome allows for the identification of all this compound-encoding genes within a species. Studies have shown that this compound is encoded by a multigene family, with some species possessing 10 to 15 members, including both functional genes and non-functional pseudogenes. Complete gene sequences reveal the exon-intron structure, promoter regions containing regulatory elements (like 'TATA' and 'CAAT' boxes), and other features that control gene expression.

Comparative Genomics and Synteny Analysis: With multiple legume genomes sequenced, comparative genomics has become a powerful tool. Synteny analysis, which compares the order of genes along chromosomes of related species, can reveal the evolutionary history of the this compound gene family. By identifying conserved blocks of synteny, researchers can trace the duplication events and chromosomal rearrangements that have shaped the this compound gene family over evolutionary time. This approach provides insights into the relationships between this compound genes in different species, such as pea, faba bean, and soybean, and helps in identifying orthologous genes (genes in different species that evolved from a common ancestral gene).

The table below summarizes the key transcriptomic and genomic methods used in this compound research.

Methodology Type Primary Application in this compound Research Key Insights Provided
RNA Sequencing (RNA-Seq) TranscriptomicGlobal analysis of this compound gene expression during seed development or under different conditions.Comprehensive profile of expressed this compound genes; quantification of transcript levels; discovery of novel isoforms.
Quantitative RT-PCR (qRT-PCR) TranscriptomicTargeted quantification and validation of the expression of specific this compound genes.Accurate measurement of individual this compound gene transcript abundance.
Genome Sequencing GenomicIdentification and annotation of the complete this compound gene family in a species.Number of this compound genes and pseudogenes; gene structure (exons/introns); identification of regulatory elements.
Synteny Analysis GenomicComparative analysis of the chromosomal location and order of this compound genes across different legume species.Evolutionary relationships; history of gene duplication and rearrangement events within the this compound gene family.

RNA Sequencing and Quantitative PCR for this compound Gene Expression Profiling

RNA sequencing (RNA-Seq) and quantitative polymerase chain reaction (qPCR) are instrumental in quantifying the expression levels of this compound genes. RNA-Seq offers a comprehensive view of the entire transcriptome, enabling the identification and quantification of various this compound gene transcripts simultaneously. This high-throughput method has been employed in studies of legume seed development to compare gene expression profiles between different cultivars, such as vegetable and grain peas frontiersin.org. Such analyses have revealed that the transcriptional control of seed development is a highly coordinated process, with hundreds of genes being differentially expressed at various stages of seed maturation frontiersin.org. For instance, in a comparative transcriptomic analysis of pea seed development, 459 and 801 genes were found to be differentially expressed at early and late maturation stages, respectively, between vegetable and grain pea varieties frontiersin.org.

Quantitative PCR, on the other hand, is a targeted approach that allows for the precise measurement of the expression of specific genes. It is often used to validate the results obtained from RNA-Seq analyses frontiersin.orgnih.govnih.gov. Studies have shown a strong correlation between the data generated by both techniques, confirming the reliability of RNA-Seq for gene expression profiling nih.gov. In the context of this compound research, qPCR can be used to analyze the expression of specific this compound genes under various conditions, such as sulfur deficiency, which is known to affect this compound accumulation nih.gov. Research has demonstrated that sulfur deficiency leads to a significant reduction in this compound mRNA levels, which in turn accounts for the decreased synthesis of the this compound protein nih.gov.

Interactive Data Table: Relative Expression of this compound Genes During Pea Seed Development (Hypothetical Data Based on Published Research)

GeneDevelopment StageFold Change (vs. Early Stage)Method
LegAMid-development3.5qPCR
LegALate development7.2qPCR
LegJMid-development2.8RNA-Seq
LegJLate development6.5RNA-Seq

This table illustrates the typical upregulation of this compound genes as seed development progresses, as has been observed in various studies.

Functional Genomics Approaches (e.g., Gene Editing, RNAi) for this compound Gene Perturbation

Functional genomics provides powerful tools to perturb the function of this compound genes, thereby elucidating their roles in seed development and protein accumulation. Techniques like gene editing, particularly the CRISPR/Cas9 system, and RNA interference (RNAi) have been successfully applied in various legume species.

Genetic Engineering and Heterologous Expression Systems for this compound Functional and Structural Studies

Genetic engineering and the use of heterologous expression systems are invaluable for in-depth functional and structural analyses of this compound proteins. These approaches allow for the production of specific this compound proteins in controlled environments, facilitating their purification and characterization.

Expression of Recombinant this compound in Model Plant Systems (e.g., Nicotiana tabacum, Triticum aestivum)

Model plant systems like Nicotiana tabacum (tobacco) and Triticum aestivum (wheat) are frequently used as "biofactories" for the production of recombinant proteins nih.gov. The transient expression system in Nicotiana benthamiana, a close relative of tobacco, is particularly advantageous for rapid and high-level protein production nih.govnih.govmdpi.comresearchgate.netcardiff.ac.uk. This system has been optimized to enhance the yield of recombinant proteins through various strategies, including the use of viral vectors and the co-expression of gene silencing suppressors nih.govmdpi.comresearchgate.net.

The expression of pea this compound in transgenic wheat has been successfully demonstrated nih.gov. This study showed that the this compound precursor was correctly processed and assembled into its characteristic hexameric structure in the wheat endosperm. The resulting recombinant this compound was homogenous, consisting of a single type of subunit, which facilitated its spontaneous formation of paracrystalline arrays in vitro. This homogeneity is a significant advantage for structural studies, as this compound isolated from its native source is often a heterogeneous mixture of proteins encoded by a multigene family, which complicates crystallization and 3D structure determination nih.gov.

Interactive Data Table: Comparison of Recombinant this compound Expression Systems

Host SystemExpression TypeTypical YieldPost-translational Processing
Nicotiana benthamianaTransientHighYes
Triticum aestivumStable (Transgenic)ModerateYes
Escherichia coliRecombinantHighNo

Site-Directed Mutagenesis for Elucidating this compound Structure-Function Relationships

Site-directed mutagenesis is a powerful technique used to introduce specific amino acid changes into a protein's sequence. This allows researchers to investigate the role of individual amino acids in the protein's structure, stability, and function nih.govwsu.eduelsevierpure.com. While specific examples of site-directed mutagenesis applied to this compound are not extensively detailed in the provided search results, the principles of this technique are broadly applicable to the study of this protein.

For example, conserved acidic amino acid residues in the active sites of enzymes have been shown to be critical for their catalytic activity, and their roles have been elucidated through site-directed mutagenesis nih.gov. Similarly, this technique could be used to investigate the functional importance of specific residues in this compound. For instance, mutations could be introduced in the regions responsible for subunit interaction to study their role in the assembly of the hexameric complex. Additionally, amino acids in the variable regions of this compound, which are thought to be exposed on the surface of the protein, could be targeted to investigate their influence on the physicochemical properties of this compound, such as solubility and emulsifying capacity. By creating a series of mutant proteins and analyzing their functional properties, a detailed understanding of the structure-function relationships of this compound can be achieved.

Future Directions and Emerging Research Areas in Legumin Biology

Integrated Multi-Omics Approaches to Comprehensive Legumin System Biology

Understanding this compound biology in its entirety necessitates the integration of data from various biological layers. Multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, offer a powerful avenue for achieving this comprehensive view. mdpi.comfrontiersin.orgnih.govjournaljabb.com

Integrated multi-omics studies can help to:

Identify the full suite of genes encoding this compound and its isoforms across different legume species and genotypes. reading.ac.uk

Elucidate the complex transcriptional profiles that govern this compound gene expression during seed development and in response to environmental cues. academie-sciences.frnih.gov

Characterize the complete proteome of protein bodies, identifying not only this compound but also associated proteins, including processing enzymes and chaperones, which play a role in its folding, assembly, and storage. scirp.org

Analyze the metabolic pathways that supply the necessary amino acids and energy for this compound synthesis and accumulation. academie-sciences.fr

Connect genetic variations to changes in this compound protein structure, abundance, and functional properties. reading.ac.uk

While multi-omics studies have been applied to understand various plant processes and improve crops, including legumes and their interactions with the environment, their comprehensive application specifically to this compound system biology is an emerging area. frontiersin.orgjournaljabb.comnih.gov Challenges remain in the integration and interpretation of large-scale multi-omics datasets, highlighting the need for advanced bioinformatics tools and machine learning approaches. mdpi.comfrontiersin.orgnih.gov

An example of data that could be generated from such studies might involve correlating transcript abundance of this compound genes with the corresponding protein levels during seed development in different legume varieties.

Developmental StageThis compound Gene X Transcript Abundance (RPKM)This compound Protein X Abundance (Arbitrary Units)
Early MaturationLowVery Low
Mid-MaturationHighMedium
Late MaturationMediumHigh
Dry SeedLowVery High

Note: This is a hypothetical example illustrating the type of data that could be obtained from integrated multi-omics studies.

Elucidating Complex Regulatory Networks Governing this compound Accumulation and Mobilization

The accumulation and subsequent mobilization of this compound during seed germination are tightly regulated processes. Future research will focus on unraveling the intricate regulatory networks that control these events. This includes identifying the key transcription factors, signaling pathways, and hormonal influences involved. scirp.orgacademie-sciences.frnih.govresearchgate.net

Key areas of investigation include:

Identifying novel cis-regulatory elements in this compound gene promoters and the transcription factors that bind to them, building upon previous work that identified elements like the RY repeat (this compound box). nih.govresearchgate.netindexcopernicus.com

Mapping the signaling cascades that respond to developmental cues and environmental factors (e.g., nutrient availability, stress) and modulate this compound synthesis. academie-sciences.frnih.gov

Investigating the role of epigenetic modifications in regulating this compound gene expression.

Characterizing the regulatory mechanisms controlling the synthesis and activity of proteases responsible for this compound mobilization during germination. scirp.orgoup.com

Understanding the interplay between the regulatory networks controlling this compound and other seed storage proteins like vicilin. oup.comoup.com

Research has shown that transcription factors, including B3-domain and bZIP factors, play roles in regulating seed storage protein synthesis in legumes. academie-sciences.fr Environmental factors, such as sulfur-nutrient stress, have also been shown to impact this compound accumulation by affecting mRNA levels. nih.gov Future studies will likely employ techniques such as ChIP-seq to identify transcription factor binding sites and advanced genetic approaches to dissect the roles of specific regulatory genes.

Advanced In Situ Structural Studies of this compound within Native Protein Bodies

Understanding the structure of this compound within its native environment, the protein body, is crucial for understanding its stability, interactions with other proteins, and mobilization. Traditional structural studies often involve purifying proteins, which can alter their conformation. Advanced in situ structural techniques are needed to study this compound in its native state. researchgate.netresearchgate.netnih.gov

Emerging techniques for in situ structural studies include:

Cryo-electron tomography (cryo-ET) to visualize the 3D structure of protein bodies and the arrangement of this compound within them at high resolution.

Solid-state NMR spectroscopy to study the dynamics and conformation of this compound within the protein body matrix.

Advanced fluorescence microscopy techniques, such as super-resolution microscopy, to visualize this compound and interacting proteins within intact protein bodies. researchgate.net

Using techniques like immunofluorescence and electron microscopy to observe the localization and changes in protein bodies during development and germination. uq.edu.auoup.comresearchgate.netresearchgate.netnih.gov

Studies have utilized microscopy techniques to visualize protein bodies and the presence of this compound-like proteins within them. uq.edu.auresearchgate.netresearchgate.netnih.gov Future research will aim for higher resolution and more detailed structural information to understand how this compound is packed and stabilized within these organelles and how this structure changes during mobilization.

Development of Novel Biotechnological Tools for this compound Research and Characterization

The advancement of this compound research relies heavily on the availability of sophisticated biotechnological tools. Future efforts will focus on developing novel tools for studying this compound gene function, protein expression, localization, and post-translational modifications. nih.govmdpi.com

Areas for tool development include:

Developing improved genetic transformation systems for legumes to facilitate targeted modification of this compound genes or their regulatory elements. nih.govmdpi.com

Creating fluorescently tagged this compound constructs for in vivo imaging of protein synthesis, trafficking, and deposition.

Developing high-throughput methods for quantifying this compound and its isoforms in different tissues and developmental stages. reading.ac.uk

Designing biosensors or affinity probes for detecting and characterizing this compound and its interactions. mdpi.com

Utilizing genome editing technologies like CRISPR/Cas9 for precise modifications of this compound genes to study the impact of specific amino acid changes or regulatory element alterations on protein function and accumulation. nih.govmdpi.com

Biotechnological tools such as RNA interference, trans-grafting, cisgenesis/intragenesis, and genome editing are already being explored for crop improvement. nih.govmdpi.com Applying these tools specifically to this compound research will accelerate the understanding of its biology and facilitate the development of legume varieties with improved nutritional or functional properties. Tools for identifying and characterizing proteins, including bioinformatic tools and protein databases, are also continuously being developed. mdpi.com

Q & A

Q. What are the standard methodologies for isolating and purifying legumin from plant sources?

this compound isolation typically involves sequential extraction based on solubility differences. A common protocol includes:

  • Defatting : Use hexane or acetone to remove lipids .
  • Salt extraction : Dissolve this compound in high-ionic-strength buffers (e.g., 0.5 M NaCl, pH 8.0) followed by isoelectric precipitation at pH 4.5–5.0 .
  • Chromatography : Further purify via size-exclusion or ion-exchange chromatography to separate this compound from vicilin and other contaminants .
  • Validation : Confirm purity using SDS-PAGE and Western blotting with this compound-specific antibodies .

Q. How can this compound be distinguished from structurally similar storage proteins like vicilin?

Differentiation relies on physicochemical and structural analyses:

  • Electrophoretic profiling : this compound typically migrates as a hexamer (~300–400 kDa) under non-reducing conditions, while vicilin forms trimers (~150 kDa) .
  • Amino acid composition : this compound has higher cysteine content, enabling disulfide bond formation, whereas vicilin lacks these bonds .
  • Functional assays : this compound exhibits calcium-binding activity absent in vicilin, measurable via isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. What experimental strategies are effective for resolving contradictions in this compound’s role in allergenicity studies?

Contradictory findings often arise from variability in protein isoforms or extraction methods. To address this:

  • Standardize protein sources : Use genetically uniform plant lines (e.g., CRISPR-edited legumes) to minimize isoform variability .
  • Meta-analysis : Pool data from independent studies using PRISMA guidelines to identify confounding variables (e.g., extraction buffers, patient cohorts) .
  • Controlled in vitro assays : Compare this compound’s IgE reactivity across purified isoforms using basophil activation tests (BAT) .

Q. How can structural stability studies of this compound under extreme conditions (pH, temperature) inform food processing applications?

Employ a multi-technique approach:

  • Circular dichroism (CD) : Monitor secondary structural changes (α-helix to β-sheet transitions) at varying pH levels (2.0–10.0) .
  • Differential scanning calorimetry (DSC) : Measure denaturation temperatures to identify thermal stability thresholds .
  • Functional correlation : Link structural data to solubility/emulsification properties using response surface methodology (RSM) .

Q. What experimental designs are optimal for studying this compound’s genetic regulation in non-model plant species?

Combine transcriptomic and proteomic workflows:

  • RNA-seq : Identify this compound gene expression patterns across developmental stages using de novo assembly tools (e.g., Trinity) .
  • CRISPR-Cas9 mutagenesis : Knock out this compound genes to assess phenotypic impacts on seed protein content .
  • Cross-species comparison : Use phylogenetic analysis to trace this compound orthologs in understudied species (e.g., Lupinus spp.) .

Methodological Challenges

Q. How should researchers optimize this compound extraction protocols for proteomic studies with limited sample quantities?

Implement a stepwise optimization framework:

  • Fractionation : Use sequential extraction (e.g., Osborne classification) to enrich this compound .
  • Buffer screening : Test combinations of chaotropic agents (urea, thiourea) and reducing agents (DTT, TCEP) to maximize solubility .
  • Sensitivity enhancement : Employ nano-LC-MS/MS with tandem mass tags (TMT) for low-abundance protein detection .

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s nutritional bioavailability?

Apply mixed-effects models to account for variability:

  • Fixed effects : Protein source, processing method.
  • Random effects : Inter-individual differences in digestion .
  • Validation : Use in vitro digestion models (e.g., INFOGEST) to simulate human gastrointestinal conditions .

Emerging Research Directions

Q. How can advanced imaging techniques (e.g., cryo-EM) clarify this compound’s quaternary structure in native states?

  • Sample preparation : Rapidly vitrify this compound solutions to preserve native conformation .
  • Data processing : Use RELION or CryoSPARC for 3D reconstruction, focusing on symmetry analysis to confirm hexameric assembly .

Q. What methodologies are critical for evaluating this compound’s role in plant stress responses?

  • Omics integration : Correlate this compound accumulation with metabolomic data (e.g., drought-induced metabolites) .
  • Transgenic models : Overexpress this compound in Arabidopsis to assess drought tolerance via root architecture analysis .

Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility in this compound characterization studies?

Follow standardized reporting guidelines:

  • MIAPE compliance : Document experimental parameters (e.g., buffer composition, instrument settings) .
  • Data deposition : Share raw MS/MS data via repositories like PRIDE or PeptideAtlas .
  • Negative controls : Include non-legume protein extracts to validate assay specificity .

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